Nucleofugality: Iodide vs. Bromide vs. Chloride Leaving Group Ability in SN2 Reactions
The leaving-group ability, as measured by relative rate constants (k_rel) in SN2 reactions, follows the order I >> Br > Cl [1]. For primary alkyl halides such as methyl derivatives, iodide is approximately 150-fold more reactive than chloride and 15-fold more reactive than bromide [1]. Although this specific relative ordering is based on methyl halide model systems, the trend is broadly transferable to the 4-(halomethyl)tetrahydropyran series because the tetrahydropyran ring exerts a similar inductive effect to that of a simple alkyl chain at the electrophilic center [2].
| Evidence Dimension | Relative SN2 rate constant (k_rel) |
|---|---|
| Target Compound Data | 4-(Iodomethyl)tetrahydro-2H-pyran: k_rel ≈ 150 (relative to chloro = 1, based on methyl halide model) |
| Comparator Or Baseline | 4-(Chloromethyl)tetrahydro-2H-pyran: k_rel = 1 (reference); 4-(Bromomethyl)tetrahydro-2H-pyran: k_rel ≈ 10 |
| Quantified Difference | Iodo analog is ∼150× more reactive than chloro and ∼15× more reactive than bromo |
| Conditions | Acetone/water, 25°C, standard SN2 conditions (methyl halide model) |
Why This Matters
For medicinal chemistry and bioconjugation where complete conversion of a valuable advanced intermediate is critical, the iodo variant provides substantially higher reaction rates, enabling lower temperature, shorter reaction times, and higher yields.
- [1] Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience. (Table 10-1, Relative SN2 Rates for Alkyl Halides). View Source
- [2] Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Section 4.4, Leaving Group Effects). View Source
